molecular formula C18H24O2 B12639140 1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one CAS No. 920975-01-5

1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one

Katalognummer: B12639140
CAS-Nummer: 920975-01-5
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: AONCAAXKPQLHBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes an ethoxy group, a phenyl ring, and a dienyl chain

Vorbereitungsmethoden

The synthesis of 1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the dienyl chain: This can be achieved through a series of reactions starting from simpler alkenes or alkynes.

    Attachment of the ethoxy group: This step often involves the use of ethylating agents under controlled conditions.

    Coupling with the phenyl ring: This can be done using various coupling reactions such as Suzuki or Heck coupling, which require palladium catalysts and specific reaction conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and continuous flow processes.

Analyse Chemischer Reaktionen

1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the dienyl chain into a saturated alkyl chain.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: This compound may be studied for its potential biological activity, including its effects on cellular processes or its use as a probe in biochemical assays.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any bioactive properties.

    Industry: It can be used in the development of new polymers or as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

920975-01-5

Molekularformel

C18H24O2

Molekulargewicht

272.4 g/mol

IUPAC-Name

1-[4-(4-ethoxyocta-1,3-dienyl)phenyl]ethanone

InChI

InChI=1S/C18H24O2/c1-4-6-9-18(20-5-2)10-7-8-16-11-13-17(14-12-16)15(3)19/h7-8,10-14H,4-6,9H2,1-3H3

InChI-Schlüssel

AONCAAXKPQLHBK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=CC=CC1=CC=C(C=C1)C(=O)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.